Extended Blood Circulation Half-Life Compared to Polydisperse PEG2k-AuNPs in Murine Models
In a head-to-head study on PEGylated gold nanoparticles (AuNPs) in tumor-bearing mice, monodisperse PEG36-AuNPs demonstrated a significantly prolonged blood circulation half-life (t1/2) compared to traditional polydisperse PEG2k-AuNPs, a critical parameter for enhancing tumor accumulation [1].
| Evidence Dimension | Blood circulation half-life (t1/2) |
|---|---|
| Target Compound Data | t1/2 = 23.6 ± 2.3 hours (monodisperse PEG36-AuNP) |
| Comparator Or Baseline | t1/2 = 8.8 ± 0.7 hours (polydisperse PEG2k-AuNP, MW 1900) |
| Quantified Difference | 2.7-fold increase in half-life (14.8 hours longer) |
| Conditions | Tumor-bearing mouse model, pharmacokinetics analysis |
Why This Matters
A nearly 3-fold longer circulation half-life translates directly to higher drug exposure at the target site, a key driver for improved in vivo efficacy and reduced dosing frequency.
- [1] RSC Advances. Impacts of polyethylene glycol (PEG) dispersity on protein adsorption, pharmacokinetics, and biodistribution of PEGylated gold nanoparticles. RSC Advances, 14(29), 20757-20764 (2024). View Source
